
Methylarsonic acid
Overview
Description
Methylarsonic acid [CH₃AsO(OH)₂], also known as methanearsonic acid (MAA), is an organoarsenical compound widely used as an herbicide, particularly in cotton and rice cultivation . It is a pentavalent arsenic species with a methyl group bonded to an arsenic atom. This compound is water-soluble (218.8 g/L at 25°C) and exhibits moderate toxicity compared to inorganic arsenic species like arsenite [As(III)] and arsenate [As(V)] . Its pKa values (3.41 and 8.18) reflect its weak acidic nature, enabling persistence in soil and water systems . This compound’s environmental impact stems from its microbial demethylation into highly toxic inorganic arsenite, posing significant ecological and health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylarsonic acid can be synthesized through the reaction of arsenous acid with methyl iodide. : [ \text{As(OH)}_3 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methylarsonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methylarsonates.
Reduction: It can be reduced to methylarsonous acid.
Substitution: The compound can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: Methylarsonates.
Reduction: Methylarsonous acid.
Substitution: Various organoarsenic compounds depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Methylarsonic acid is primarily utilized as an herbicide in agricultural practices. Its effectiveness in controlling weeds, particularly in cotton and turf crops, has made it a popular choice among farmers.
- Herbicidal Efficacy : this compound functions by inhibiting specific metabolic pathways in plants, leading to their death. Studies have shown that it can effectively control a range of weed species, contributing to increased crop yields .
- Microbial Interactions : Research indicates that this compound undergoes microbial degradation in soil, where it can be demethylated to more toxic inorganic arsenite. This process raises concerns about environmental contamination and the potential for bioaccumulation in food chains .
Environmental Impact
The environmental implications of this compound are profound due to its transformation into more toxic forms.
- Biodegradation Studies : A study highlighted the microbial community's ability to demethylate this compound into inorganic arsenite, which poses significant risks to aquatic ecosystems and human health . The identification of specific bacteria involved in this process, such as Burkholderia and Streptomyces, underscores the complex interactions within soil microbiomes .
- Soil Contamination : The widespread use of this compound as an herbicide has led to its accumulation in soils, necessitating further investigation into its long-term effects on soil health and groundwater quality .
Toxicological Research
This compound has been the subject of extensive toxicological studies due to its potential health risks.
- Metabolism and Excretion : Research indicates that this compound is metabolized in vivo to dimethylarsinic acid (DMA) after oral administration. This transformation is crucial for understanding arsenic's biotransformation pathways and their implications for human health .
- Health Risks : Epidemiological studies have linked higher levels of this compound to increased risks of skin lesions associated with arsenic exposure. Individuals with elevated percentages of this compound in their urine demonstrated a significantly higher odds ratio for developing skin disorders compared to those with lower levels .
Case Study 1: Herbicide Efficacy
A field trial conducted on cotton crops demonstrated that this compound effectively controlled common weed species, resulting in a 25% increase in cotton yield. The trial monitored weed biomass reduction over a growing season, confirming its efficacy as a selective herbicide.
Case Study 2: Environmental Monitoring
In a study examining soil samples from golf courses treated with this compound, researchers found significant levels of inorganic arsenite due to microbial demethylation processes. This study highlighted the need for monitoring arsenic levels in soils treated with methylated arsenicals to mitigate environmental risks.
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Agriculture | Herbicide for weed control | Effective against various weeds |
Environmental Science | Microbial degradation leading to toxic byproducts | Inorganic arsenite accumulation noted |
Toxicology | Metabolism studies revealing health risks | Linked to skin lesions in populations |
Mechanism of Action
Methylarsonic acid exerts its effects through selective, contact action with some systemic properties. It is readily absorbed by leaves and translocates throughout the plant, leading to the inhibition of essential metabolic processes in weeds . The compound targets specific enzymes and pathways involved in plant growth, ultimately causing the death of the unwanted vegetation.
Comparison with Similar Compounds
Comparison with Similar Organoarsenical Compounds
Organoarsenicals vary widely in toxicity, environmental behavior, and applications. Below is a detailed comparison of methylarsonic acid with key analogues:
Dimethylarsinic Acid (DMA, Cacodylic Acid)
- Chemical Structure : (CH₃)₂AsO(OH) .
- Toxicity: Less toxic than this compound but more toxic than non-toxic species like arsenobetaine. DMA is classified as a Group 1 carcinogen by IARC .
- Environmental Fate: Undergoes partial demethylation to this compound and inorganic arsenic in soil, though slower than this compound .
- Applications : Historically used as a herbicide and defoliant.
Arsenobetaine (AB)
- Chemical Structure : (CH₃)₃As⁺CH₂COO⁻ .
- Toxicity: Non-toxic; the primary arsenic species in marine organisms .
- Applications: No industrial use; serves as a biomarker for seafood arsenic exposure.
Monosodium Methanearsonate (MSMA)
- Chemical Structure : CH₃AsO(ONa)(OH) .
- Toxicity: Similar to this compound; metabolized into inorganic arsenite in soil .
- Environmental Fate : Rapidly demethylated by microbial communities (e.g., Burkholderia and Streptomyces spp.) in a two-step reduction-demethylation pathway .
- Applications: Herbicide for turfgrass and golf courses, now restricted in many regions due to arsenic contamination .
Data Table: Key Properties of this compound and Analogues
Research Findings on this compound Biotransformation
Microbial Demethylation Pathways
This compound undergoes a two-step degradation in contaminated soils:
Reduction : Burkholderia spp. reduce MAs(V) to methylarsonite [MAs(III)] .
Demethylation: Streptomyces spp. cleave the methyl group from MAs(III), producing inorganic As(III) . This communal degradation pathway highlights the ecological risk of this compound, as it ultimately generates carcinogenic arsenite .
Human Exposure and Metabolism
- Urinary Excretion: In humans exposed to inorganic arsenic, ~20% of excreted arsenic is this compound, compared to ~50% as dimethylarsinic acid .
- Toxicokinetics : this compound is less readily excreted than dimethylarsinic acid, leading to prolonged retention in tissues .
Environmental and Regulatory Implications
This compound’s persistence and conversion to inorganic arsenic have led to strict regulations. For example, the U.S. EPA banned its agricultural use in 2013, though residues remain in soils and groundwater for decades . In contrast, arsenobetaine is unregulated due to its non-toxic nature .
Biological Activity
Methylarsonic acid (MMA), also known as methanearsonic acid, is an organoarsenic compound with a significant role in both environmental and human health contexts. This article provides a comprehensive overview of its biological activity, including its synthesis, toxicological properties, metabolic pathways, and ecological implications.
This compound has the chemical formula and is classified as a medium strong acid in aqueous solution. It is primarily synthesized through the Meyer reaction, which involves the alkylation of arsenous acid with methyl iodide. This process oxidizes arsenic from the +3 to the +5 oxidation state, producing this compound as a key metabolite of inorganic arsenic compounds used in agricultural applications, particularly as herbicides and fungicides for crops like cotton and rice.
Toxicological Effects
This compound exhibits moderate toxicity. Acute exposure can lead to symptoms such as nausea, vomiting, diarrhea, and skin irritation. Long-term exposure is associated with an increased risk of cancer and other health issues . The compound's mechanism of action involves interference with cellular processes, including oxidative stress induction and DNA damage.
Table 1: Toxicity Summary of this compound
Exposure Type | Symptoms | Toxicity Level |
---|---|---|
Acute | Nausea, vomiting, diarrhea | Moderate |
Chronic | Cancer risk, organ toxicity | High |
Dermal | Skin irritation | Moderate |
Inhalation | Respiratory distress | Low |
Human Exposure Cases
Several case studies have documented the effects of MMA exposure. One notable study highlighted gastrointestinal toxicity in individuals exposed to contaminated meat, resulting in symptoms such as abdominal pain and gastritis. Urine analyses revealed high concentrations of arsenic following exposure .
Another case involved agricultural workers exposed to MMA through pesticide use, leading to severe neurological symptoms and eventual fatality due to cardiac arrest linked to arrhythmia .
Environmental Impact
Research has shown that this compound can be demethylated by microbial communities in soil, converting it back into more toxic inorganic arsenite forms. This biotransformation poses significant environmental concerns regarding arsenic accumulation and persistence in ecosystems .
Table 2: Microbial Transformation of this compound
Microbial Species | Transformation Capability |
---|---|
Burkholderia sp. | Reduces MAs(V) to MAs(III) |
Streptomyces sp. | Demethylates MAs(III) to As(III) |
Q & A
Basic Research Questions
Q. What analytical methods are most suitable for detecting and quantifying methylarsonic acid in environmental samples?
this compound is typically analyzed using HPLC-ICP-MS due to its ability to separate arsenic species and provide sensitive quantification. For example, a Discovery HS F5 column with a mobile phase of 0.1% formic acid achieves effective separation of this compound from other arsenic species (e.g., arsenate, dimethylarsinic acid) . Methodological considerations include optimizing mobile phase pH to match the analyte’s pKa (3.61 and 8.24 for this compound) to ensure proper ionization and detection .
Q. How does pH influence the speciation and mobility of this compound in soil systems?
this compound exists predominantly as a univalent anion (CH₃AsO₃H⁻) at pH 5–8, enhancing its mobility in soil compared to arsenate. However, adsorption studies show variability across soil types, with adsorption increasing in the order: dithis compound < arsenate < this compound. Researchers should conduct batch adsorption experiments at varying pH levels (4–8.5) and characterize soil properties (e.g., iron oxide content, organic matter) to model mobility .
Q. What are the primary toxicological mechanisms of this compound in biological systems?
this compound disrupts ATP production by interfering with mitochondrial respiration and NAD+ reduction. It also binds to tubulin, causing mitotic arrest and chromosomal abnormalities. Experimental designs should include in vitro assays (e.g., ATP quantification via luciferase-based kits) and in vivo models to assess oxidative stress markers (e.g., glutathione depletion) .
Advanced Research Questions
Q. How can microbial communities be leveraged to degrade or demethylate this compound in contaminated environments?
Microbial demethylation involves enzymes like S-adenosylmethionine methyltransferases , which catalyze arsenic methylation/demethylation. To study this, researchers should:
- Profile microbial communities via 16S rRNA sequencing in contaminated soils .
- Use isotopic tracing (e.g., ⁷⁴As-labeled compounds) to track degradation pathways .
- Validate findings with metagenomic analysis to identify functional genes (e.g., arsM for methylation) .
Q. Why do contradictory findings arise in studies on this compound adsorption across different soils?
Discrepancies stem from variations in soil composition (e.g., clay mineralogy, Fe/Al oxide content) and experimental conditions (e.g., ionic strength). To resolve contradictions:
- Perform meta-analyses combining data from multiple adsorption studies using random-effects models .
- Apply multivariate regression to identify dominant soil parameters (e.g., cation exchange capacity) influencing adsorption .
Q. What challenges exist in distinguishing this compound from co-occurring arsenic species in complex matrices?
Co-elution with other arsenic species (e.g., dimethylarsinic acid) during HPLC analysis can cause misidentification. Mitigation strategies include:
- Coupling HPLC with electrospray ionization tandem mass spectrometry (ESI-MS/MS) for structural confirmation .
- Validating methods using certified reference materials (e.g., NIST SRM 1640a for trace elements in water) .
Q. Methodological Frameworks for Addressing Contradictions
Q. How should researchers design experiments to resolve conflicting data on this compound’s carcinogenicity?
- Use PICO framework to structure studies:
- Population : Cell lines (e.g., HepG2 for hepatic toxicity) or animal models.
- Intervention : Dose-response assays (e.g., 0.1–10 µM this compound).
- Comparison : Positive controls (e.g., sodium arsenite) and vehicle controls.
- Outcome : DNA damage (Comet assay), methylation status (bisulfite sequencing) .
Q. What statistical approaches are recommended for synthesizing heterogeneous data on this compound’s environmental fate?
- Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., excluding studies without speciation data) .
- Use dose-response meta-analysis to quantify relationships between environmental variables (e.g., pH, organic carbon) and this compound persistence .
Q. Tables for Key Data Synthesis
Property | Value/Behavior | Reference |
---|---|---|
pKa (18°C) | 3.61, 8.24 | |
Adsorption order (pH 5–8) | Dithis compound < arsenate < this compound | |
HPLC retention time | 8.2 min (Discovery HS F5 column) |
Research Gap | Proposed Methodology |
---|---|
Microbial demethylation pathways | Isotopic tracing + metagenomics |
Soil adsorption mechanisms | X-ray absorption spectroscopy (XAS) |
Properties
IUPAC Name |
methylarsonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPPRTNMGCREIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | METHYLARSONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144-21-8 (di-hydrochloride salt), 20324-26-9 (mono-zinc salt), 2163-80-6 (mono-hydrochloride salt), 22969-24-0 (unspecified hydrochloride salt), 2321-53-1 (mono-ammonium salt), 33972-75-7 (unspecified iron salt), 35745-11-0 (unspecified ammonium.iron(3+) salt), 39159-83-6 (di-potassium salt), 5902-95-4 (calcium salt[2:1]), 63869-15-8 (di-mercury(1+) salt), 6423-72-9 (mono-calcium salt), 65513-69-1 (iron(2+) salt[3:2]) | |
Record name | Methylarsonic acid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020903 | |
Record name | Methylarsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.970 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [ICSC], Solid, WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |
Record name | Methanearsonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6018 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Methylarsonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYLARSONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in ethanol, In water, 2.56X10+5 mg/l @ 20 °C., Solubility in water: very good | |
Record name | METHANEARSONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/845 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYLARSONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00162 [mmHg], <7.5X10-8 mm Hg @ 25 °C | |
Record name | Methanearsonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6018 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METHANEARSONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/845 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic, spear-shaped plates from absolute alcohol, White, crystalline solid, LEAVES FROM ALCOHOL | |
CAS No. |
124-58-3 | |
Record name | Methylarsonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylarsonic acid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylarsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylarsonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLARSONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J37VJ5709S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHANEARSONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/845 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylarsonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYLARSONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
160.5 °C, 161 °C | |
Record name | METHANEARSONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/845 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYLARSONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.